Synthesis and purification of Diisooctyl fumarate
Synthesis and purification of Diisooctyl fumarate
An In-Depth Technical Guide to the Synthesis and Purification of Diisooctyl Fumarate
This guide provides a comprehensive overview of the synthesis and purification of diisooctyl fumarate (DIOF), a chemical compound of significant interest in materials science and biomedical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and outlines robust purification and characterization methodologies.
Introduction to Diisooctyl Fumarate
Diisooctyl fumarate (DIOF) is the diester formed from fumaric acid and two isooctyl alcohol moieties. Its chemical structure, C₂₂H₄₀O₄, imparts properties such as low viscosity, high thermal stability, and good resistance to hydrolysis.[1] These characteristics make it a valuable component in a variety of industrial and research settings.
Key Applications:
-
Plasticizers: DIOF is utilized as a non-phthalate plasticizer for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability for use in construction, medical products, and consumer goods.[2][3][4]
-
Coatings and Adhesives: It serves as a co-monomer or additive in the formulation of coatings and adhesives, improving performance and longevity.[1][2]
-
Biomedical Research: Due to its biocompatibility, DIOF is explored as a component in polymeric biomaterials for applications such as tissue engineering and drug delivery systems.[1]
Foundational Principles of Diisooctyl Fumarate Synthesis
The industrial synthesis of diisooctyl fumarate is predominantly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (fumaric acid) with an alcohol (isooctyl alcohol).
The Fischer Esterification Mechanism
The reaction is an equilibrium process.[5][6] The mechanism, detailed below, is initiated by the protonation of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.
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Protonation: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates one of the carbonyl oxygens of fumaric acid.
-
Nucleophilic Attack: A molecule of isooctyl alcohol attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The elimination of a water molecule occurs, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.
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Repeat: The process repeats on the second carboxylic acid group to form the diester, diisooctyl fumarate.
Driving the Equilibrium: The Role of Le Châtelier's Principle
As an equilibrium-controlled reaction, the yield of diisooctyl fumarate is limited by the presence of water, a key byproduct.[6] To achieve high conversion rates, the equilibrium must be shifted toward the products. This is accomplished by continuously removing water from the reaction mixture as it forms, a direct application of Le Châtelier's principle. The most common laboratory and industrial method for this is azeotropic distillation using a Dean-Stark apparatus.[6] Furthermore, using an excess of one reactant, typically the less expensive isooctyl alcohol, also helps drive the reaction to completion.[5][6]
Synthesis Methodologies: Experimental Protocols
Two primary routes are prevalent for the synthesis of dialkyl fumarates: direct esterification of fumaric acid and a two-step process starting from maleic anhydride.
Method 1: Direct Esterification of Fumaric Acid
This classic approach is straightforward and utilizes readily available starting materials.[7] It involves the direct reaction of fumaric acid with isooctyl alcohol in the presence of a strong acid catalyst.
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Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, magnetic stirrer, and temperature probe, combine fumaric acid (1.0 eq), isooctyl alcohol (2.5-3.0 eq), and an azeotropic solvent such as toluene (approx. 2 mL per gram of fumaric acid).
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Catalyst Addition: With stirring, carefully add a strong acid catalyst. Common choices include p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq) or concentrated sulfuric acid (H₂SO₄, 0.02-0.05 eq).[6]
-
Reaction Execution: Heat the mixture to reflux (for toluene, approx. 110-115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring Progress: The reaction is monitored by measuring the volume of water collected. The reaction is considered complete when water ceases to accumulate in the trap (typically 12-18 hours).
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Cooling: Once complete, allow the reaction mixture to cool to room temperature before proceeding with purification.
Method 2: Synthesis from Maleic Anhydride
Industrially, it is often more economical to start with maleic anhydride. This process first involves esterification to produce diisooctyl maleate, followed by a catalyzed isomerization to the thermodynamically more stable trans-isomer, diisooctyl fumarate.[8][9]
Step A: Esterification of Maleic Anhydride
-
Reactant Setup: In a reaction vessel equipped for heating and stirring, charge maleic anhydride (1.0 eq) and isooctyl alcohol (2.1-2.2 eq).[10][11]
-
Catalysis: Add an acid catalyst such as p-toluenesulfonic acid.[10]
-
Reaction: Heat the mixture, often in stages. For example, an initial alcoholysis at 60-90°C followed by heating to 140°C to drive the esterification and remove water.[10][12] The reaction produces diisooctyl maleate.
Step B: Isomerization to Diisooctyl Fumarate
-
Catalyst Addition: To the crude diisooctyl maleate, an isomerization catalyst is added. While various catalysts exist, halides of sulfur or phosphorus acids are effective.[13]
-
Isomerization: The mixture is heated to a temperature typically between 80°C and 150°C.[13] The progress of the isomerization can be monitored using techniques like GC or HPLC.
-
Completion: Once the desired conversion to the fumarate isomer is achieved, the mixture is cooled and proceeds to purification.
Comparative Data of Synthesis Methods
| Parameter | Method 1: Direct Esterification | Method 2: From Maleic Anhydride |
| Starting Materials | Fumaric Acid, Isooctyl Alcohol | Maleic Anhydride, Isooctyl Alcohol |
| Catalyst | Sulfuric Acid, p-TsOH[7] | Esterification: p-TsOH; Isomerization: Halides of S/P acids[10][13] |
| Typical Temperature | 80 - 140 °C[6] | Esterification: ~140°C; Isomerization: 80-150°C[10][13] |
| Typical Reaction Time | 12 - 18 hours[7] | Esterification: ~4 hours; Isomerization: Variable[7] |
| Key Advantage | Simpler, one-pot reaction | Uses more economical starting material (maleic anhydride) |
| Key Disadvantage | Longer reaction times | Two-step process requiring an additional isomerization catalyst |
Purification of Crude Diisooctyl Fumarate
Regardless of the synthetic route, the crude product requires purification to remove the catalyst, unreacted starting materials, solvent, and any side products. High purity (>99%) is often required for performance applications.[3]
-
Neutralization: Transfer the cooled crude reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 20% sodium carbonate (Na₂CO₃) solution to neutralize the acidic catalyst.[7] Mix gently, venting frequently to release CO₂ gas, until effervescence ceases.
-
Aqueous Wash: Wash the organic layer sequentially with water (2 x volume of organic layer) and then with brine (1 x volume). This removes water-soluble impurities and residual salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the bulk of the solvent (e.g., toluene) under reduced pressure using a rotary evaporator.
-
Vacuum Distillation: For high-purity DIOF, the final and most critical step is vacuum distillation.[2] Transfer the concentrated crude oil to a distillation apparatus. The product is distilled under high vacuum to separate it from less volatile impurities and any high-boiling side products. The boiling point of dioctyl fumarate is approximately 185°C at 5 mmHg.[14]
Quality Control and Product Characterization
To ensure the final product meets the required specifications, a combination of chromatographic and spectroscopic techniques is employed for structural verification and purity assessment.
| Analytical Method | Principle | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | Provides definitive identification via mass spectrum, quantifies purity, and identifies volatile impurities.[15][16] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on polarity. | Quantifies purity and is suitable for non-volatile or thermally labile compounds.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation (¹H and ¹³C NMR) and can be used for quantitative analysis (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular bonds. | Confirms the presence of key functional groups, such as the ester carbonyl (C=O stretch) and C-O stretch.[16] |
Conclusion
The synthesis of high-purity diisooctyl fumarate is a well-established process rooted in the principles of Fischer esterification. Success hinges on effectively driving the reaction equilibrium by removing water and on a meticulous multi-step purification process, culminating in vacuum distillation. The choice between direct esterification from fumaric acid and a two-step route from maleic anhydride depends on factors such as raw material cost, desired throughput, and available equipment. Rigorous analytical characterization is essential to validate the purity and identity of the final product, ensuring its suitability for high-performance applications in research and industry.
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